1-Benzyloxy-2-iodoethane

Overview

Description

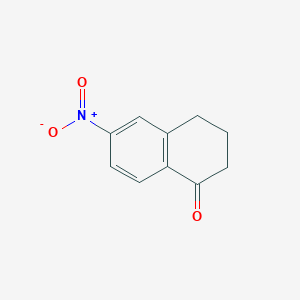

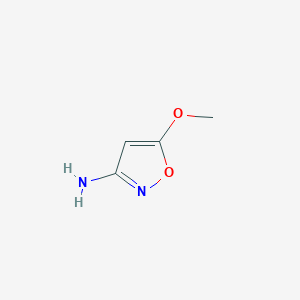

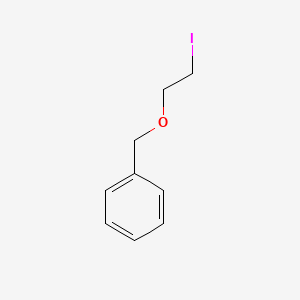

1-Benzyloxy-2-iodoethane, often referred to as BIE, is a haloalkane. It has the empirical formula C9H11IO and a molecular weight of 262.09 . It has gained significant attention in recent years due to its wide range of applications in scientific research and industry.

Synthesis Analysis

1-Benzyloxy-2-iodoethane can be synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The choice of solvents and ligands in the halogen exchange reaction can significantly impact the yield and purification process .

Molecular Structure Analysis

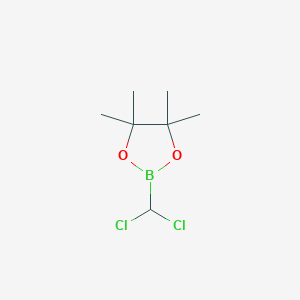

The molecular structure of 1-Benzyloxy-2-iodoethane is represented by the SMILES string ICCOCc1ccccc1 . The InChI key for this compound is NYACRWGQRUIHSO-UHFFFAOYSA-N .

Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .

Physical And Chemical Properties Analysis

1-Benzyloxy-2-iodoethane is a liquid with a refractive index of n20/D 1.578 . It has an assay of ≥95.0% (GC) .

Scientific Research Applications

Organic Synthesis

1-Benzyloxy-2-iodoethane: is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is used in Ullmann coupling reactions, where it acts as an electrophile to form biaryl compounds . This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, 1-Benzyloxy-2-iodoethane serves as a precursor for the synthesis of various bioactive molecules. It is used to introduce benzyl ether protecting groups, which are pivotal in the development of new drug candidates . This compound aids in the structural modification of pharmacophores to enhance their activity and bioavailability.

Polymer Research

This compound plays a role in polymer research, particularly in the synthesis of high molecular weight polymers and copolymers. It is used as an intermediate to introduce steric bulk groups into non-metallocene complexes, which are catalysts for polymerization processes . The ability to control the polymer structure at the molecular level allows for the creation of materials with specific properties.

Materials Science

1-Benzyloxy-2-iodoethane: is utilized in materials science for the modification and functionalization of surfaces and nanoparticles. Its reactivity with various substrates enables the development of advanced materials with desired characteristics for electronics, coatings, and nanotechnology applications .

Analytical Chemistry

In analytical chemistry, 1-Benzyloxy-2-iodoethane can be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its well-defined properties allow for accurate calibration and method development, which is essential for the analysis of complex mixtures .

Environmental Applications

While direct applications of 1-Benzyloxy-2-iodoethane in environmental science are not extensively documented, its role in the synthesis of other compounds may contribute to environmental analysis and remediation efforts. For instance, it could be used to synthesize markers or probes for detecting environmental pollutants .

Safety and Hazards

Mechanism of Action

Target of Action

1-Benzyloxy-2-iodoethane is an organic compound that is commonly used as an intermediate in organic synthesis . It plays a crucial role in the synthesis of various types of organic compounds, such as esters, ethers, ketones, and ether amines . Therefore, the primary targets of 1-Benzyloxy-2-iodoethane are these organic compounds that it helps synthesize.

Mode of Action

The mode of action of 1-Benzyloxy-2-iodoethane involves its reaction with other compounds in organic synthesis. For instance, it is generally prepared by reacting iodine or cuprous iodide with 1-benzyloxy-2-chloroethane . The reaction takes place in an appropriate organic solvent and under suitable conditions to obtain the desired product .

Biochemical Pathways

Given its role as an intermediate in organic synthesis, it can be inferred that it participates in various biochemical reactions that lead to the formation of different organic compounds .

Pharmacokinetics

It is known that it is a colorless to pale yellow liquid that can be dissolved in organic solvents such as ethanol, ether, and dimethylformamide . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The result of the action of 1-Benzyloxy-2-iodoethane is the synthesis of various types of organic compounds, such as esters, ethers, ketones, and ether amines . These compounds have wide applications in different fields, including the pharmaceutical industry, where they serve as intermediates for the synthesis of certain drugs .

Action Environment

The action of 1-Benzyloxy-2-iodoethane is influenced by various environmental factors. For instance, the reaction conditions, including the type of organic solvent used and the reaction temperature, can affect the efficiency of the synthesis process . Additionally, it is sensitive to light, and it should be stored properly, away from ignition and oxidizing agents, to avoid causing fire or explosion .

properties

IUPAC Name |

2-iodoethoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYACRWGQRUIHSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438638 | |

| Record name | 1-BENZYLOXY-2-IODOETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyloxy-2-iodoethane | |

CAS RN |

54555-84-9 | |

| Record name | 1-BENZYLOXY-2-IODOETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyloxy-2-iodoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.